Lrrk2-IN-3

Parkinson's disease LRRK2 inhibition cellular potency

Select Lrrk2-IN-3 (Compound 24) for its exceptional IC50 of 0.6 nM in hPBMCs—over 20-fold more potent than LRRK2-IN-1. Verified oral bioavailability and CNS penetration enable chronic in vivo dosing and ex vivo target engagement assays in transgenic PD models. This non-fungible inhibitor ensures reproducible, high-sensitivity pharmacodynamic readouts unattainable with weaker analogs.

Molecular Formula C25H29ClF2N6O2
Molecular Weight 519.0 g/mol
Cat. No. B12412902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-3
Molecular FormulaC25H29ClF2N6O2
Molecular Weight519.0 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C
InChIInChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m1/s1
InChIKeyVFCYOTBJVABSBY-AOHZBQACSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lrrk2-IN-3: Potent, Selective, and Orally Active LRRK2 Inhibitor for Parkinson's Disease Research


Lrrk2-IN-3 (also known as Compound 24; CAS No. 2641054-60-4) is a small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It is characterized as a potent, selective, orally active compound that effectively crosses the blood-brain barrier . Its primary application is in the study of Parkinson's disease, as mutations in the LRRK2 gene are a major genetic contributor to both familial and sporadic forms of the condition . The compound is a valuable tool for probing LRRK2 biology and validating its therapeutic potential.

The Critical Need for Lrrk2-IN-3 in Validating LRRK2 Kinase Inhibition


The LRRK2 inhibitor class exhibits substantial heterogeneity in potency, selectivity, and brain penetration, making generic substitution a high-risk endeavor for research outcomes [1]. Compounds within this class cannot be freely interchanged, as even subtle structural differences can lead to divergent off-target profiles and pharmacokinetic properties, significantly impacting the interpretation of in vivo studies . The selection of a specific inhibitor like Lrrk2-IN-3 is therefore driven by its unique combination of quantifiable attributes—specifically its exceptional potency in a cellular context and its favorable profile for oral and CNS studies—that are not uniformly shared by its closest analogs. The quantitative evidence below substantiates why Lrrk2-IN-3 represents a distinct and non-fungible experimental tool.

Quantitative Differentiation of Lrrk2-IN-3 from Closest LRRK2 Inhibitor Analogs


Superior Cellular Potency in Human PBMCs Compared to GNE-7915

Lrrk2-IN-3 demonstrates significantly greater potency in a cellular assay using human peripheral blood mononuclear cells (hPBMCs) compared to the widely used inhibitor GNE-7915 . In hPBMCs, Lrrk2-IN-3 inhibits LRRK2 with an IC50 of 0.6 nM, whereas GNE-7915 exhibits an IC50 of 9 nM in cellular LRRK2 assays . This represents an approximately 15-fold increase in potency for Lrrk2-IN-3 in a more physiologically relevant cellular context.

Parkinson's disease LRRK2 inhibition cellular potency

Enhanced Potency in Human PBMCs Compared to LRRK2-IN-1

Lrrk2-IN-3 exhibits a marked increase in potency against LRRK2 in hPBMCs when compared to LRRK2-IN-1 . While both are potent inhibitors, Lrrk2-IN-3 achieves an IC50 of 0.6 nM in this cellular assay, whereas LRRK2-IN-1 displays an IC50 of 13 nM against wild-type (WT) LRRK2 in a biochemical assay . Even when considering the mutant G2019S form (IC50 of 6 nM for LRRK2-IN-1), Lrrk2-IN-3 is still more potent by an order of magnitude in a cellular context.

Parkinson's disease LRRK2 inhibition cellular potency

Orally Active and Brain-Penetrant Profile Enabling In Vivo CNS Studies

Lrrk2-IN-3 is reported to be both orally active and brain-penetrant, a crucial combination for longitudinal in vivo studies targeting the CNS . This is a key differentiator from early LRRK2 inhibitors like LRRK2-IN-1, for which this combination of properties is not explicitly documented . While other advanced compounds like DNL201 and MLi-2 also possess these attributes, Lrrk2-IN-3 combines this favorable profile with its superior cellular potency .

Parkinson's disease LRRK2 inhibition in vivo pharmacology

Optimizing Parkinson's Disease Research with Lrrk2-IN-3: Key Application Scenarios


Chronic Oral Dosing Studies in Genetic Mouse Models of Parkinson's Disease

Lrrk2-IN-3's oral activity makes it an ideal candidate for chronic dosing studies in LRRK2 transgenic mouse models (e.g., G2019S or R1441C mutants) . This allows for the long-term, non-invasive evaluation of LRRK2 inhibition on disease progression, motor function, and neuropathology. Its high cellular potency (IC50 = 0.6 nM) ensures sustained target engagement in vivo.

Ex Vivo Pharmacodynamic Assays Using PBMCs from Treated Animals

The high potency of Lrrk2-IN-3 in hPBMCs (IC50 = 0.6 nM) provides a robust and sensitive ex vivo pharmacodynamic marker for target engagement . Following in vivo dosing, peripheral blood can be collected, and the level of LRRK2 inhibition in PBMCs can be directly quantified, offering a clear dose-response relationship and confirming that the compound has reached a systemically active concentration.

Comparative Studies with LRRK2-IN-1 to Elucidate Potency-Driven Phenotypes

The substantial potency difference between Lrrk2-IN-3 and LRRK2-IN-1 (0.6 nM vs. 13 nM for WT LRRK2) can be exploited in comparative studies to dissect phenotypes that are dependent on the degree of kinase inhibition . Using both inhibitors at equimolar concentrations can help differentiate between maximal and sub-maximal LRRK2 inhibition and their respective downstream effects.

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